molecular formula C4H8O2S B14330182 But-2-ene-2-sulfinic acid CAS No. 109521-94-0

But-2-ene-2-sulfinic acid

Katalognummer: B14330182
CAS-Nummer: 109521-94-0
Molekulargewicht: 120.17 g/mol
InChI-Schlüssel: BNFSTVJFGUUIOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-ene-2-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a butene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of but-2-ene-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of thiols or the cleavage of sulfones or sulfinic derivatives . Another method includes the insertion of sulfur dioxide (SO2) into organic molecules . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes or the use of sulfinylation reactions. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

But-2-ene-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfones, thiols, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

The mechanism by which but-2-ene-2-sulfinic acid exerts its effects involves the reactivity of the sulfinic acid group. This group can undergo various chemical transformations, such as oxidation and reduction, which are mediated by specific molecular targets and pathways. For example, the oxidation of the sulfinic acid group can generate reactive intermediates that participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to but-2-ene-2-sulfinic acid include other sulfinic acids, such as methanesulfinic acid and benzenesulfinic acid . These compounds share the sulfinic acid functional group but differ in their carbon backbone structure.

Uniqueness

This compound is unique due to its specific butene backbone, which imparts distinct chemical properties and reactivity compared to other sulfinic acids. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Eigenschaften

CAS-Nummer

109521-94-0

Molekularformel

C4H8O2S

Molekulargewicht

120.17 g/mol

IUPAC-Name

but-2-ene-2-sulfinic acid

InChI

InChI=1S/C4H8O2S/c1-3-4(2)7(5)6/h3H,1-2H3,(H,5,6)

InChI-Schlüssel

BNFSTVJFGUUIOF-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.